1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
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Overview
Description
WAY-380064-A is a chemical compound with the molecular formula C₁₉H₂₂ClNO₂ and a molecular weight of 331.84 g/mol . It is also known by its systematic name, 2-(1H)-Isoquinolineethanol, α-[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- . This compound is primarily used in scientific research and has been identified as a PRMT5 inhibitor .
Preparation Methods
The synthesis of WAY-380064-A involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the isoquinoline core.
Formation of the Final Product:
Chemical Reactions Analysis
WAY-380064-A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert WAY-380064-A into different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: WAY-380064-A can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
WAY-380064-A has several scientific research applications, including:
Chemistry: In chemistry, WAY-380064-A is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study the inhibition of PRMT5, a protein arginine methyltransferase involved in various cellular processes.
Mechanism of Action
The mechanism of action of WAY-380064-A involves the inhibition of PRMT5, a protein arginine methyltransferase. PRMT5 is responsible for the methylation of arginine residues on various proteins, which plays a crucial role in regulating gene expression, signal transduction, and other cellular processes. By inhibiting PRMT5, WAY-380064-A disrupts these processes, leading to changes in cellular function and potentially therapeutic effects .
Comparison with Similar Compounds
WAY-380064-A can be compared with other PRMT5 inhibitors, such as:
WAY-313223-A: Another PRMT5 inhibitor with a similar structure but different functional groups.
WAY-323878-A: A compound with a different core structure but similar inhibitory activity against PRMT5.
WAY-639228: A PRMT5 inhibitor with a different mechanism of action and molecular targets.
The uniqueness of WAY-380064-A lies in its specific structure, which allows for effective inhibition of PRMT5 while maintaining a favorable pharmacokinetic profile .
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2 |
InChI Key |
XFPRVFPKQLFJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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